molecular formula C17H16N2O2S B2366477 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 900867-20-1

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2366477
CAS No.: 900867-20-1
M. Wt: 312.39
InChI Key: YHAXBLPUEOUMHL-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazole ring substituted with dimethyl groups and a phenoxyacetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 4,7-dimethyl-2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The phenoxyacetamide group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can be compared with other benzothiazole derivatives such as:

    4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline: This compound has a similar benzothiazole core but differs in its substituents, leading to different chemical and biological properties.

    N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine: This derivative has a glycine moiety instead of the phenoxyacetamide group, resulting in different reactivity and applications.

    N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide:

This compound stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound belonging to the benzothiazole derivative class, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H16N2O2S
  • Molecular Weight : 316.39 g/mol

The structure includes a benzothiazole moiety, which is known for its pharmacological properties, and a phenoxyacetamide group that enhances its biological activity and cellular penetration.

This compound interacts with specific molecular targets and pathways:

  • Enzyme Inhibition : The benzothiazole ring can inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways crucial for cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. The compound demonstrated significant cytotoxic effects at concentrations ranging from 1 to 4 µM .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). These findings suggest potential applications in treating inflammatory diseases .
  • Antimicrobial and Antifungal Activities
    • Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics and antifungal agents.

Case Studies

  • In Vitro Cytotoxicity Study
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability in both A431 and A549 cells. Flow cytometry analysis revealed that the compound induced apoptosis and arrested the cell cycle at G0/G1 phase .
Cell LineIC50 (µM)Mechanism
A4313Apoptosis induction
A5494Cell cycle arrest
  • Inflammation Assay
    • The effect on inflammatory markers was evaluated using ELISA assays. The compound significantly reduced TNF-α levels by approximately 50% at a concentration of 10 µM .

Comparative Analysis with Other Benzothiazole Derivatives

A comparative study highlighted the unique efficacy of this compound against other benzothiazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory Activity
Compound B7HighModerate
Compound 4iModerateLow
N-(4,7-dimethyl...)HighHigh

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-9-12(2)16-15(11)19-17(22-16)18-14(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAXBLPUEOUMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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